

Technical Support Center: Fenpiverinium Bromide Quality Control for Research

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Compound of Interest

Compound Name: **Fenpiverinium**

Cat. No.: **B1207433**

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This technical support center provides researchers, scientists, and drug development professionals with essential information for the quality control of **Fenpiverinium** bromide intended for research purposes. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.

Fenpiverinium Bromide: Quality Control Parameters

For research applications, ensuring the quality of **Fenpiverinium** bromide is critical for reliable and reproducible results. The following table summarizes the key quality control parameters and their typical acceptance criteria for a research-grade substance. These are based on a combination of published analytical methods and general principles outlined in pharmaceutical quality guidelines.

Parameter	Test Method	Acceptance Criteria	Primary Reference
Identity	HPLC (retention time)	Retention time of the sample peak corresponds to that of the reference standard.	[1] [2] [3]
UV Spectroscopy		UV spectrum of the sample matches that of the reference standard.	[4]
Appearance	Visual Inspection	White or almost white crystalline powder.	
Solubility	Visual Inspection	Freely soluble in water.	
Assay	HPLC	98.0% to 102.0%	[1] [2] [3]
Impurities	HPLC	Individual impurity: ≤ 0.5% Total impurities: ≤ 1.0%	[5] [6] [7]
Residual Solvents	GC-HS	Meets ICH Q3C limits for Class 2 and Class 3 solvents.	[8] [9] [10] [11] [12]
Water Content	Karl Fischer Titration	≤ 0.5%	
Heavy Metals	ICP-MS or Colorimetric	≤ 20 ppm	

Experimental Protocols

Detailed methodologies for key analytical procedures are provided below.

High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Profiling

This method is adapted from published stability-indicating HPLC methods for **Fenpiverinium bromide**.^{[1][2][3]}

Chromatographic Conditions:

Parameter	Condition
Column	Supelcosil LC-CN (250 mm x 4.6 mm, 5 µm) or equivalent C18 column.
Mobile Phase	Sodium Dihydrogen Phosphate Buffer and Methanol (66:34 v/v).
Flow Rate	1.0 mL/min
Detection Wavelength	210 nm
Injection Volume	20 µL
Column Temperature	Ambient

Standard and Sample Preparation:

- Standard Solution: Accurately weigh and dissolve an appropriate amount of **Fenpiverinium bromide** reference standard in the mobile phase to obtain a known concentration (e.g., 10 µg/mL).
- Sample Solution: Accurately weigh and dissolve the **Fenpiverinium bromide** sample in the mobile phase to obtain a concentration similar to the standard solution.

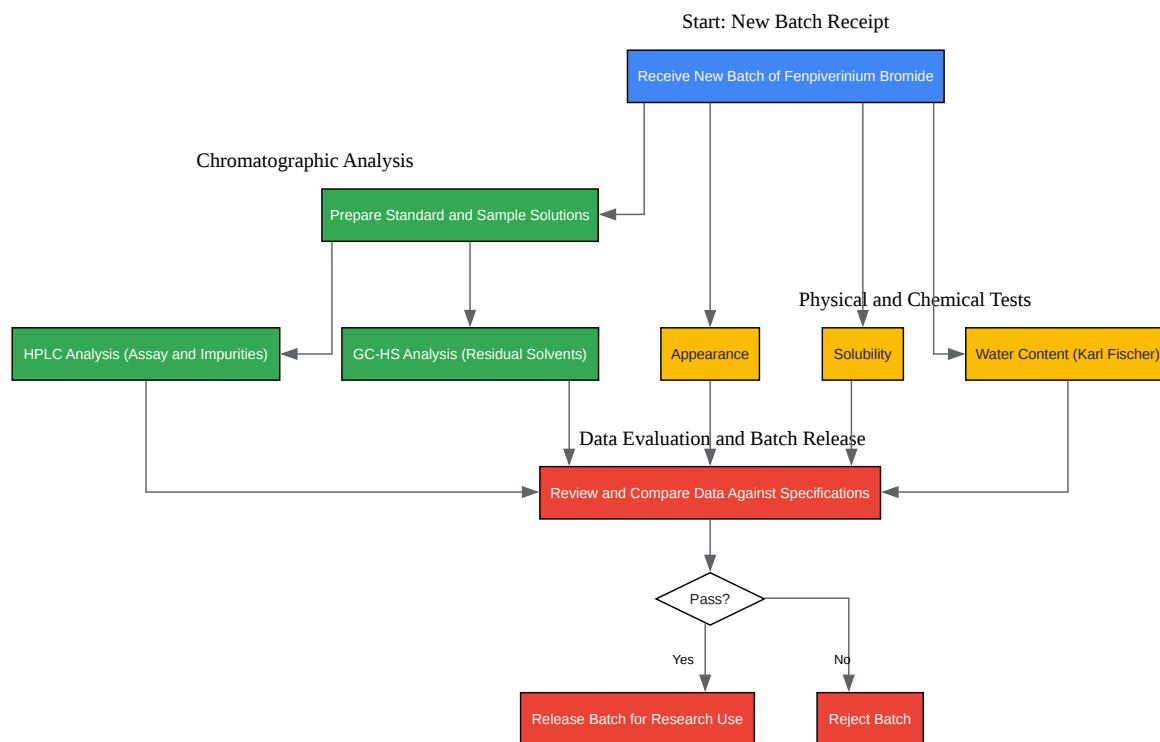
System Suitability:

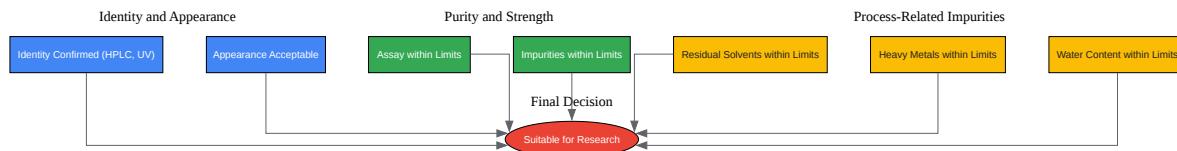
Before analysis, perform system suitability tests to ensure the chromatographic system is performing adequately.

Parameter	Acceptance Criteria
Tailing Factor	≤ 2.0
Theoretical Plates	≥ 2000
%RSD of Peak Areas (n=5)	$\leq 2.0\%$

Visualizing the Quality Control Workflow

The following diagram illustrates the general workflow for the quality control of a new batch of **Fenpiverinium bromide**.





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